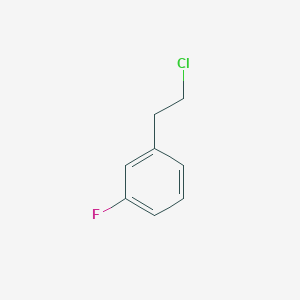
Benzene, 1-(2-chloroethyl)-3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-chloroethyl)-3-fluoro-: is an organic compound with the molecular formula C8H8ClF It is a derivative of benzene, where one hydrogen atom is replaced by a 2-chloroethyl group and another by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize Benzene, 1-(2-chloroethyl)-3-fluoro- involves the Friedel-Crafts alkylation of fluorobenzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Halogen Exchange Reactions: Another method involves the halogen exchange reaction where a precursor compound like Benzene, 1-(2-bromoethyl)-3-fluoro- undergoes a substitution reaction with a chloride source.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-(2-chloroethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol (RSH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Major Products:
Substitution: Benzene, 1-(2-hydroxyethyl)-3-fluoro-, Benzene, 1-(2-aminoethyl)-3-fluoro-
Oxidation: Benzene, 1-(2-carboxyethyl)-3-fluoro-, Benzene, 1-(2-oxoethyl)-3-fluoro-
Reduction: Benzene, 1-(2-ethyl)-3-fluoro-
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-(2-chloroethyl)-3-fluoro- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interaction of halogenated benzene derivatives with biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific pathways involving halogenated aromatic compounds.
Industry:
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-chloroethyl)-3-fluoro- involves its interaction with nucleophiles and electrophiles due to the presence of both electron-withdrawing (fluoro) and electron-donating (chloroethyl) groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- Benzene, 1-(2-chloroethyl)-
- Benzene, 1-(2-bromoethyl)-3-fluoro-
- Benzene, 1-(2-chloroethyl)-4-fluoro-
Uniqueness: Benzene, 1-(2-chloroethyl)-3-fluoro- is unique due to the specific positioning of the chloroethyl and fluoro groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the fluoro group at the meta position relative to the chloroethyl group influences the compound’s electronic distribution and steric effects, making it particularly useful in selective synthesis reactions .
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFVSLTAQBJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














